6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-ethyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-5-4-12-7(8(13)10-5)3-6(11-12)9(14)15/h3-4H,2H2,1H3,(H,10,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZHTUVJKRQHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C(=CC(=N2)C(=O)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves:
- Construction of the pyrazolo-fused bicyclic core via condensation reactions.
- Introduction of substituents at the 6-position (ethyl group) and 4-position (hydroxy group).
- Installation or transformation of the carboxylic acid group at the 2-position.
These steps are often achieved through multi-step sequences involving hydrazine-mediated cyclizations, ester hydrolysis, chlorination, and nucleophilic substitutions.
Detailed Preparation Methods
Construction of the Pyrazolo Core
- Starting Materials: The synthesis often begins with a β-ketonitrile or a cyanoacetate derivative, which undergoes condensation with hydrazine to form aminopyrazole intermediates.
- Reaction Conditions: Hydrazine monohydrate is reacted with cyano-substituted ketoesters in ethanol or similar solvents, typically at room temperature to slightly elevated temperatures for 1–3 days.
- Example: The condensation of tert-butyl (S)-(4-cyano-3-oxobutan-2-yl)methylcarbamate with hydrazine in ethanol at 0°C to room temperature yielded aminopyrazole intermediates in 85% yield.
Formation of Pyrazolo[1,5-a]pyrazine Ring
- The aminopyrazole intermediate is then reacted with ethyl (E)-ethoxy-2-methylacrylate or related electrophiles under basic conditions (e.g., sodium ethoxide) to form the bicyclic pyrazolopyrimidone or pyrazolopyrazine core.
- This step involves cyclization and ring fusion, providing the bicyclic structure with an ester group at the 2-position.
Functionalization at 4-Hydroxy and 2-Carboxylic Acid Positions
- The 4-hydroxy group is typically introduced or revealed by selective hydrolysis or oxidation steps after ring formation.
- The 2-position carboxylic acid is often obtained by hydrolysis of the corresponding ester under acidic or basic conditions.
- For example, ethyl esters are hydrolyzed with aqueous base (e.g., KOH) at elevated temperatures (90°C for several days) to yield the free carboxylic acid.
Representative Synthetic Route (Summarized)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of cyanoester with hydrazine | Hydrazine monohydrate, EtOH, 0°C to r.t., 2 days | 85 | Formation of aminopyrazole intermediate |
| 2 | Cyclization with ethyl acrylate | Ethyl (E)-ethoxy-2-methylacrylate, NaOEt, r.t. | High | Formation of pyrazolopyrazine core |
| 3 | Ester hydrolysis | KOH, H2O, 90°C, 3 days | Moderate | Conversion to carboxylic acid |
| 4 | Alkylation at 6-position | Suzuki–Miyaura coupling with ethyl boronic acid, Pd catalyst | Variable | Introduction of ethyl group |
| 5 | Introduction of 4-hydroxy group | Hydrolysis or oxidation | Variable | Formation of hydroxy substituent |
Research Findings and Optimization
- The introduction of alkyl groups at the 6-position significantly affects biological activity and synthetic accessibility.
- The hydrolysis step requires careful control of temperature and time to avoid degradation of sensitive bicyclic structures.
- Suzuki–Miyaura cross-coupling is a versatile method for introducing various substituents, including ethyl groups, with good regioselectivity and yields.
- Protecting groups such as Boc are used during intermediate steps to prevent side reactions and facilitate purification.
Notes on Purification and Characterization
- The final compounds are often isolated as pale yellow solids or powders.
- Purification methods include trituration with hexane–ethyl acetate mixtures, silica gel chromatography, and crystallization.
- Characterization is performed by NMR (1H and 13C), mass spectrometry (ESI/APCI), and sometimes X-ray crystallography to confirm substitution patterns.
Summary Table of Key Reagents and Conditions
| Intermediate/Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyanoester to aminopyrazole | Hydrazine monohydrate, EtOH, 0°C to r.t., 2 days | Ring precursor formation |
| Aminopyrazole to bicyclic core | Ethyl (E)-ethoxy-2-methylacrylate, NaOEt | Ring closure |
| Ester hydrolysis | KOH, H2O, 90°C, 3 days | Carboxylic acid formation |
| Alkylation at 6-position | Suzuki–Miyaura coupling; Pd catalyst, boronic acid | Introduction of ethyl group |
| Protection/deprotection steps | Boc2O, acids/bases | Protecting group management |
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit promising anticancer properties. For instance, the compound has shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications at specific positions can enhance their potency against cancer cells .
2. Enzyme Inhibition
6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid has been investigated for its ability to inhibit phosphodiesterases (PDEs), particularly PDE2A. Research has demonstrated that specific substitutions on the pyrazine core can significantly improve the inhibitory activity and selectivity of these compounds. The introduction of ethyl groups at the 6-position has been linked to increased potency, making it a candidate for treating cognitive disorders by enhancing cyclic nucleotide signaling pathways .
Pharmacological Studies
3. Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects in preclinical models of cognitive impairment. In vivo studies have shown that it can improve cognitive function and reduce neuroinflammation, indicating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease .
4. Antimicrobial Properties
There is emerging evidence that pyrazolo[1,5-a]pyrazine derivatives possess antimicrobial activities. These compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Data Tables
Case Studies
Case Study 1: PDE Inhibition
In a study focusing on the SAR of pyrazolo[1,5-a]pyrimidine derivatives, compounds similar to this compound were synthesized and tested for PDE inhibition. The introduction of ethyl groups at the 6-position led to a notable increase in potency against PDE2A, with an IC50 value reaching as low as 0.61 nM in some derivatives. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Neuroprotection in Cognitive Impairment Models
Another study assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound resulted in improved memory performance and reduced levels of neuroinflammatory markers compared to control groups. This suggests its potential application in developing treatments for neurodegenerative conditions .
Mechanism of Action
The mechanism by which 6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical and Chemical Properties
- Melting Points : Pyrazine-2-carboxylic acid derivatives typically exhibit lower melting points (e.g., 120–150°C) compared to their metal complexes (e.g., Cu(II) complexes at >250°C) due to disrupted crystallinity in ligands . The hydroxyl group in the target compound may further lower its melting point via hydrogen bonding.
- Solubility: Carboxylic acid moieties enhance water solubility, while ethyl and aromatic substituents reduce it. For example, pyrazine-2-carboxylic acid derivatives are soluble in polar solvents (e.g., ethanol, DMSO), whereas phenyl-substituted analogs require non-polar solvents .
Research Implications and Gaps
- Antimycobacterial Potential: Analogous compounds with hydrophobic substituents (e.g., tert-butyl) show promising activity against M. tuberculosis. The target compound’s ethyl and hydroxyl groups may offer a unique balance of solubility and activity, warranting further testing .
- Metal Complexation : Pyrazine-2-carboxylic acid derivatives form stable complexes with transition metals (e.g., Cu(II), Co(II)), which could enhance bioavailability or catalytic properties .
Biological Activity
6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
- Molecular Formula : C₉H₉N₃O₃
- Molecular Weight : 207.19 g/mol
- CAS Number : 2091651-66-8
Synthesis
The synthesis of this compound typically involves the reaction of substituted pyrazine derivatives with various coupling reagents. Recent studies have utilized T3P (propyl phosphonic anhydride) as a coupling agent, yielding compounds that exhibit significant biological activity, including antioxidant and antimicrobial properties .
Antimicrobial Activity
Research indicates that derivatives of pyrazine and pyrazolo compounds demonstrate notable antimicrobial effects. For instance, studies have shown that certain pyrazine derivatives exhibit high inhibition rates against Mycobacterium tuberculosis, with some compounds achieving up to 72% inhibition . The mechanism behind this activity is often linked to the inhibition of specific enzymes critical for bacterial survival.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using methods such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assays. These assays measure the compound's ability to scavenge free radicals, indicating its potential as a therapeutic agent in oxidative stress-related diseases .
Enzymatic Inhibition
Molecular docking studies suggest that derivatives of this compound can inhibit enzymes such as GlcN-6-P synthase, which is implicated in bacterial cell wall biosynthesis. This inhibition may contribute to the observed antimicrobial effects .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing 6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid and its intermediates?
The synthesis typically involves multi-step functionalization of the pyrazolo[1,5-a]pyrazine core. For example:
- Nitration : Methyl pyrazolo[1,5-a]pyrazine-4-carboxylate undergoes nitration at 0°C using HNO₃ in H₂SO₄, followed by neutralization and purification via filtration .
- Reduction : Nitro intermediates (e.g., 4-amino-6-(2-fluoro-5-nitrophenyl) derivatives) are reduced using Pt/C under H₂ at 50°C, yielding amino-substituted products with ~63% efficiency after column chromatography .
- Hydrolysis : Ethyl ester intermediates (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) are hydrolyzed under basic conditions to generate carboxylic acid derivatives .
Q. How is the structural integrity of this compound confirmed experimentally?
Key analytical methods include:
- Elemental Analysis : Combustion analysis confirms C, H, and N content (e.g., C: 61.65%, H: 4.38%, N: 27.65%) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ observed at 254.1039 vs. calculated 254.1042) .
- Chromatography : Flash column chromatography (e.g., NH₃/MeOH/DCM gradients) ensures purity .
Q. What purification techniques are effective for isolating this compound?
- Crystallization : Ethanol or toluene recrystallization removes impurities .
- Column Chromatography : Silica gel with solvent gradients (e.g., 1–6% MeOH in DCM) resolves complex mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce ethyl or hydroxyl groups at specific positions?
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) at position 6 improve electrophilic substitution at position 7. Steric hindrance from ethyl groups may require elevated temperatures or prolonged reaction times .
- Catalyst Selection : Pt/C under H₂ selectively reduces nitro groups without affecting cyano or ester functionalities .
- Acid/Base Control : Nitration in H₂SO₄ at 0°C prevents over-oxidation, while basic work-up (aqueous NH₃) stabilizes acid-sensitive intermediates .
Q. How should researchers address contradictions in reaction yields when varying substituents?
- Case Study : Pyrazoline syntheses with 2-chlorophenyl vs. 3-chlorophenyl substituents show 33% vs. 66% yields. This discrepancy arises from steric hindrance (ortho-substituents) or electronic effects (para-directing groups improving reactivity) .
- Mitigation Strategies :
- Use substituent-position mapping (e.g., meta/para preference for electron-deficient rings).
- Optimize solvent polarity (e.g., EtOH for cyclization vs. THF for azide reactions) .
Q. What methodologies are recommended for studying the biological activity of this compound?
- Enzyme Inhibition Assays : Test against aminopeptidase N, VEGFR2, or MMP9 using fluorogenic substrates to quantify IC₅₀ values .
- Structure-Activity Relationship (SAR) : Modify the ethyl/hydroxyl groups and compare bioactivity. For example, replacing the hydroxyl with a methyl group alters hydrogen-bonding capacity and target affinity .
Q. What strategies enable selective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core?
- Directed Metalation : Use directing groups (e.g., esters) to stabilize intermediates during nitration or sulfonation .
- Protection/Deprotection : Temporarily protect the carboxylic acid moiety with ethyl esters during reactive substitutions to prevent side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
